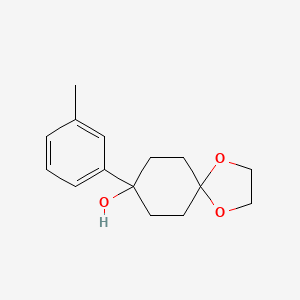
MFCD21594335
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD21594335 is a chemical compound known for its unique spiro structure, which includes a tolyl group and a dioxa-spiro decane ring system. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD21594335 typically involves the reduction of 1,4-dioxaspiro[4.5]decan-8-one. A common method includes the following steps :
Starting Material: 1,4-dioxaspiro[4.5]decan-8-one.
Solvent: Methanol (MeOH).
Reducing Agent: Sodium borohydride (NaBH4).
Reaction Conditions: The reaction is carried out in a 250 ml three-necked flask equipped with a thermometer. The starting material is dissolved in methanol, and sodium borohydride is added in portions under an ice-water bath. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reagents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
MFCD21594335 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
MFCD21594335 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD21594335 involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: A similar compound with a simpler structure, used as an intermediate in organic synthesis.
4-Hydroxycyclohexanone ethylene acetal: Another related compound with similar applications in organic synthesis.
Uniqueness
MFCD21594335 stands out due to its tolyl group, which imparts unique chemical properties and reactivity
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
8-(3-methylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C15H20O3/c1-12-3-2-4-13(11-12)14(16)5-7-15(8-6-14)17-9-10-18-15/h2-4,11,16H,5-10H2,1H3 |
InChI Key |
ZEUOFOJEWBPIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC3(CC2)OCCO3)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

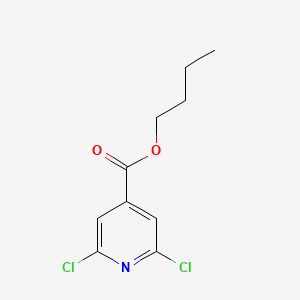

![3-[2-(1-Piperazinyl)ethyl]-2-oxazolidinone](/img/structure/B8573588.png)
![2-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8573591.png)
![1-[(1-Phenylethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B8573599.png)


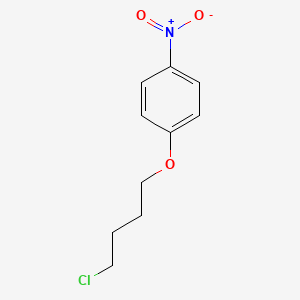
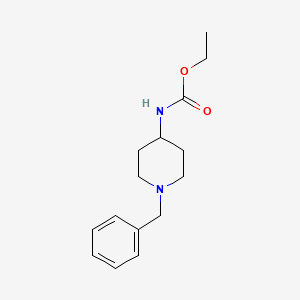
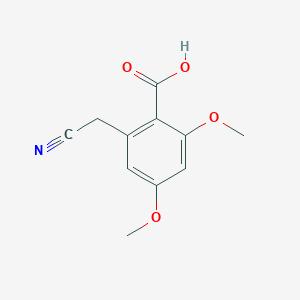
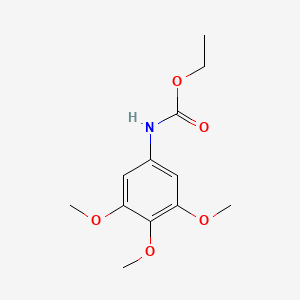

![[5-[(4-methoxyphenyl)methoxy]-4-oxo-1H-pyridin-2-yl]methyl acetate](/img/structure/B8573676.png)
